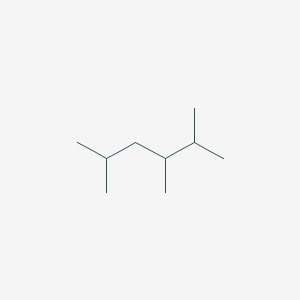

2,3,5-Trimethylhexane

Descripción general

Descripción

2,3,5-Trimethylhexane is a branched alkane that is part of a larger family of hydrocarbons with similar structures. While the provided papers do not directly discuss 2,3,5-Trimethylhexane, they do provide insights into the properties and behaviors of closely related compounds. For instance, the conformational analysis of 2,2,3-trimethylhexane and 2,2,4-trimethylhexane suggests that these compounds can exist in multiple conformations due to the presence of methyl groups that provide steric hindrance and influence the overall shape of the molecule . Similarly, 3,3,4-Trimethylhexane and 2,2,5-Trimethylhexane also exhibit a mixture of molecular conformations, which is a common characteristic among branched alkanes .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that build upon simpler precursors. For example, the refined synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a compound structurally different from 2,3,5-Trimethylhexane, demonstrates the use of nitro-aldol condensation, reduction, Michael addition, and reductive cyclization to achieve the desired product . Although this synthesis is not directly related to 2,3,5-Trimethylhexane, it exemplifies the type of reactions that might be employed in the synthesis of branched alkanes.

Molecular Structure Analysis

The molecular structure of branched alkanes like 2,3,5-Trimethylhexane is influenced by the number and position of methyl groups attached to the main carbon chain. Conformational analysis studies, such as those performed on 2,2,3-trimethylhexane and 2,3,3-trimethylhexane, reveal that these molecules can adopt several stable conformations . These conformations are determined by the minimization of steric hindrance between the bulky methyl groups and the optimization of torsional angles along the carbon backbone.

Chemical Reactions Analysis

Branched alkanes can undergo a variety of chemical reactions. The paper on the combustion chemistry of 2,5-dimethylhexane, although not the same molecule, provides insights into the oxidation behavior of branched alkanes under various conditions . This study includes experimental data for oxidation in different reactor setups and uses a chemical kinetic model to understand the reactivity of the molecule. The findings from such studies can be extrapolated to understand the reactivity of similar branched alkanes like 2,3,5-Trimethylhexane.

Physical and Chemical Properties Analysis

The physical and chemical properties of branched alkanes are influenced by their molecular structure. The conformational analysis of related compounds provides information on the vibrational spectra, which can be related to the physical properties such as boiling points and densities . Chemical properties, such as reactivity in combustion, can be inferred from studies on similar molecules, indicating how branching affects the reactivity at low and intermediate temperatures .

Aplicaciones Científicas De Investigación

Vibrational Spectra and Internal Rotation : The temperature dependence of infrared and Raman band intensities in 2,3,5-Trimethylhexane and related compounds has been used to study conformational equilibrium. These findings align well with molecular mechanics calculations (Adil, Turrell, Vergoten, & Snyder, 1990).

Conformational Analysis : Infrared and Raman spectra have been utilized for conformational analysis of 2,3,5-Trimethylhexane and its isomers, revealing the existence of multiple molecular conformations (Crowder, 1986).

Gamma Radiolysis : The study of gamma radiolysis of 2,3,5-Trimethylhexane has provided insights into the fragmentation and recombination products and their correlation with molecular structure (Castello, Grandi, & Munari, 1975).

Potential Biomarkers in Exhaled Breath for Diabetes Mellitus Diagnosis : 2,3,5-Trimethylhexane has been identified as a potential biomarker in the diagnosis of type 2 diabetes mellitus, as part of a study using gas chromatography-mass spectrometry to analyze breath samples (Yan et al., 2014).

Combustion Chemistry Study : Research into the combustion characteristics of 2,3,5-Trimethylhexane and similar compounds has contributed to understanding the combustion behavior of hydrocarbon fuels (Sarathy et al., 2014).

Pressure-Viscosity Relation : Molecular dynamics simulations have been used to determine the pressure-viscosity relation of 2,3,5-Trimethylhexane, which is important in the development of lubricants and for understanding molecular mobility under high pressure (Cunha & Robbins, 2019).

Spontaneous Ignition in Air of Binary Hydrocarbon Mixtures : Studies on the combustion of binary mixtures including 2,3,5-Trimethylhexane have provided valuable information about the reactions leading to cool flames and two-stage ignition (Cullis & Foster, 1974).

Safety And Hazards

When handling 2,3,5-Trimethylhexane, avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2,3,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7(2)6-9(5)8(3)4/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGLTLJZCVNPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870833 | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.7 [mmHg] | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14614 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,3,5-Trimethylhexane | |

CAS RN |

1069-53-0 | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

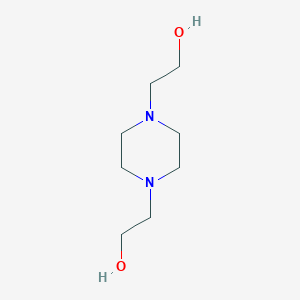

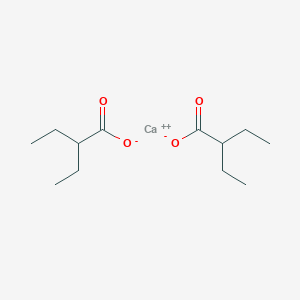

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

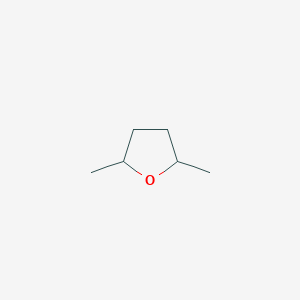

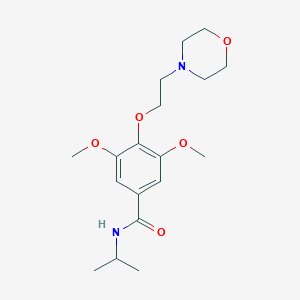

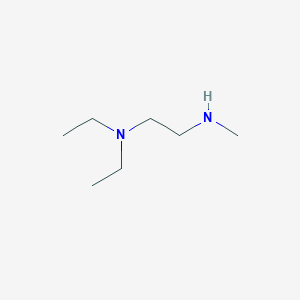

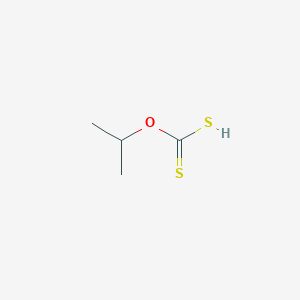

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.